N-(3,5-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the sulfanylacetamide group. Key reagents and conditions include:
Indole Synthesis: Starting from aniline derivatives, the indole ring is formed through Fischer indole synthesis.
Sulfanylacetamide Introduction: The sulfanylacetamide group is introduced via nucleophilic substitution reactions, often using thiol reagents and acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the sulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like amines or alcohols are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often relate to the compound’s ability to interfere with cellular processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethylphenyl)-1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-indole-3-carboxamide
- N-(3,5-Dimethylphenyl)-1-naphthamide
Uniqueness
N-(3,5-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-18-8-10-21(11-9-18)15-28-16-25(23-6-4-5-7-24(23)28)30-17-26(29)27-22-13-19(2)12-20(3)14-22/h4-14,16H,15,17H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOOVKHEMDDJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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